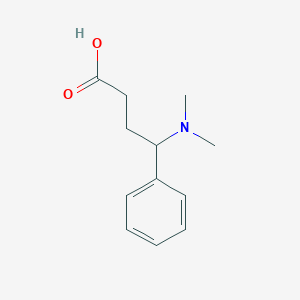

4-(Dimethylamino)-4-phenylbutanoic acid

Description

Contextualization within Butyric Acid Derivatives and Aminophenyl Structures

4-(Dimethylamino)-4-phenylbutanoic acid is a multifaceted molecule that integrates two key chemical motifs: a butyric acid derivative and an aminophenyl structure. Butyric acid, a four-carbon carboxylic acid, and its derivatives are prevalent in nature and industry, known for their diverse chemical reactivity and biological roles. wikipedia.orgchemicalbull.comturito.com The carboxylic acid functional group allows for a range of reactions, including the formation of esters, amides, and other derivatives. wikipedia.org

The second component, the aminophenyl group, specifically a 4-(dimethylamino)phenyl group, positions this molecule within the family of substituted anilines. The presence of the N,N-dimethylamino group, a tertiary amine attached to a phenyl ring, significantly influences the electronic properties of the aromatic system. chemicalbook.comwikipedia.org This group is known to be a strong electron-donating group, which can affect the reactivity of the phenyl ring in various chemical transformations. wikipedia.org The combination of the chiral center at the fourth carbon with the butyric acid chain and the electronically rich aminophenyl group suggests a molecule with potential for interesting stereochemistry and reactivity.

Relevance in Synthetic Organic Chemistry

While specific synthetic routes for this compound are not documented in readily available scientific literature, its structure suggests several plausible synthetic strategies based on established methodologies for creating similar γ-aryl-γ-aminobutyric acids. The construction of such molecules often involves the formation of a key carbon-carbon or carbon-nitrogen bond at the gamma position to the carboxylic acid.

One potential approach could involve the conjugate addition of an appropriate nitrogen nucleophile to a cinnamic acid derivative, followed by modification of the nitrogen and carboxyl functionalities. Another strategy could be the reductive amination of a γ-keto acid, such as 4-oxo-4-phenylbutanoic acid, using dimethylamine (B145610). researchgate.net Furthermore, modern synthetic methods, such as photoredox catalysis, have been employed for the decarboxylative arylation of α-amino acids to form benzylic amines, a reaction type that could potentially be adapted for the synthesis of related structures.

The synthesis of analogous γ-aminobutyric acid (GABA) derivatives is an active area of research, with various methods being developed to create these valuable compounds. scirp.org These synthetic endeavors highlight the importance of this class of molecules and provide a foundational toolkit for the potential construction of this compound.

Overview of Research Trajectories and Academic Significance

Given the absence of direct research on this compound, its academic significance is currently speculative and based on the importance of its structural components and related compounds. Butyric acid derivatives, for instance, have garnered attention for their potential therapeutic applications. ontosight.ai Similarly, compounds containing the N,N-dimethylaminophenyl moiety are utilized in the synthesis of dyes and have been investigated for their bioactivity. nih.govnih.govwikipedia.org

The structural similarity of this compound to γ-aminobutyric acid (GABA) analogs is particularly noteworthy. GABA is a crucial inhibitory neurotransmitter in the central nervous system, and its analogs are of significant interest in medicinal chemistry for the treatment of various neurological disorders. nih.govnih.govbiosynth.com Research into conformationally restricted GABA analogs, for example, aims to develop compounds with enhanced selectivity for specific GABA receptors. The introduction of a phenyl and a dimethylamino group at the 4-position of butanoic acid, as in the target molecule, would create a specific three-dimensional structure that could interact with biological targets in unique ways.

The potential research trajectories for this compound could therefore include its synthesis and subsequent evaluation as a novel GABA analog, an intermediate in the synthesis of new materials or dyes, or as a scaffold in medicinal chemistry. Its academic significance lies in its potential to be a novel building block in these fields, pending its successful synthesis and characterization.

Data on Related Compounds

To provide a comparative context, the following tables detail the properties of butyric acid and N,N-dimethylaniline, the core structural components of this compound.

Table 1: Properties of Butyric Acid

| Property | Value |

| Chemical Formula | C₄H₈O₂ |

| Molar Mass | 88.11 g/mol |

| Appearance | Oily, colorless liquid |

| Boiling Point | 163.5 °C |

| Melting Point | -7.9 °C |

| Solubility in water | Miscible |

Note: Data sourced from various chemical databases. turito.com

Table 2: Properties of N,N-Dimethylaniline

| Property | Value |

| Chemical Formula | C₈H₁₁N |

| Molar Mass | 121.18 g/mol |

| Appearance | Yellowish to brownish oily liquid |

| Boiling Point | 194 °C |

| Melting Point | 2 °C |

| Solubility in water | Slightly soluble |

Note: Data sourced from various chemical databases. chemicalbook.comwikipedia.orgnoaa.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-(dimethylamino)-4-phenylbutanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-13(2)11(8-9-12(14)15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15) |

InChI Key |

PSNMTLWWWOSUDP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CCC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways

Precursor Chemical Synthesis and Derivatization

The foundation for synthesizing 4-(Dimethylamino)-4-phenylbutanoic acid lies in the effective preparation of key intermediates, primarily derivatives of 4-phenylbutyric acid. These precursors provide the core structure that is later functionalized to yield the target compound.

Synthesis of Key Intermediates (e.g., 4-phenylbutyric acid derivatives)

Two primary intermediates form the basis for most synthetic routes: 4-oxo-4-phenylbutanoic acid and 4-phenylbutyric acid.

4-oxo-4-phenylbutanoic acid (β-Benzoylpropionic acid): This keto-acid is a versatile precursor. It is commonly synthesized via a Friedel-Crafts acylation reaction between benzene (B151609) and succinic anhydride (B1165640). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the anhydride for electrophilic attack on the benzene ring.

4-phenylbutyric acid: This compound can be synthesized through several methods.

Clemmensen Reduction: A widely used method involves the reduction of the ketone group in 4-oxo-4-phenylbutanoic acid to a methylene (B1212753) group. annamalaiuniversity.ac.in The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl) to effect this transformation. careers360.comwikipedia.orgbyjus.com This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a classic strategy for preparing alkylbenzenes. wikipedia.org The reaction is particularly effective for aryl-alkyl ketones. annamalaiuniversity.ac.incareers360.com

Direct Friedel-Crafts Alkylation: An alternative route involves the direct reaction of benzene with γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogleapis.comwipo.intchemicalbook.com This method forms the 4-phenylbutanoic acid structure in a single step.

The table below summarizes typical conditions for these precursor syntheses.

| Precursor | Reactants | Catalyst/Reagents | Typical Conditions | Yield |

|---|---|---|---|---|

| 4-oxo-4-phenylbutanoic acid | Benzene, Succinic Anhydride | Aluminum Chloride (AlCl₃) | Heating in an inert solvent | Good to high |

| 4-phenylbutyric acid | 4-oxo-4-phenylbutanoic acid | Zinc Amalgam (Zn(Hg)), conc. Hydrochloric Acid (HCl) | Refluxing for several hours. orgsyn.org | 82-89% orgsyn.org |

| 4-phenylbutyric acid | Benzene, γ-Butyrolactone | Aluminum Chloride (AlCl₃) | Stirring at 50-60°C for ~90 minutes. google.comgoogleapis.com | High |

Approaches to Butanoic Acid Scaffold Formation

The formation of the butanoic acid scaffold is the initial and critical phase of the synthesis. The Friedel-Crafts reaction is the cornerstone of this process, allowing for the direct construction of the four-carbon acid chain attached to a phenyl group.

Acylation with Succinic Anhydride: This approach establishes the complete carbon skeleton, including the carboxylic acid and a ketone at the C4 position. The ketone then serves as a functional handle for subsequent modifications, such as reduction or amination.

Alkylation with γ-Butyrolactone: This method directly yields the 4-phenylbutanoic acid scaffold. The reaction involves the opening of the lactone ring and subsequent alkylation of the aromatic ring. google.comgoogleapis.com

These methods provide a robust and efficient means of creating the fundamental butanoic acid structure required for the synthesis of the target molecule.

Direct Synthetic Routes to this compound

Direct routes to the target compound typically start from the 4-oxo-4-phenylbutanoic acid precursor. These pathways focus on strategically forming the key carbon-carbon bond, introducing the dimethylamino group, and ensuring the carboxylic acid functionality is present in the final molecule.

Carbon-Carbon Bond Formation Strategies

The pivotal carbon-carbon bond formation occurs during the synthesis of the precursors. The Friedel-Crafts acylation of benzene with succinic anhydride is the key step that unites the aromatic ring with the butanoic acid chain. This reaction forges the bond between the phenyl ring and what will become the C4 carbon of the final product, establishing the fundamental molecular framework.

Introduction of the Dimethylamino Moiety

The introduction of the dimethylamino group at the C4 position is the defining transformation in the synthesis of the target compound. This is most effectively achieved through the reductive amination of 4-oxo-4-phenylbutanoic acid or its ester derivative. wikipedia.org

Reductive amination is a process that converts a carbonyl group (a ketone in this case) into an amine. wikipedia.org The reaction proceeds in two main stages:

Imine/Iminium Ion Formation: The ketone on the 4-oxo-4-phenylbutanoic acid precursor reacts with dimethylamine (B145610) in a condensation reaction to form an intermediate iminium ion. This reaction is typically carried out under weakly acidic conditions.

Reduction: The intermediate iminium ion is then reduced to the final amine. A variety of reducing agents can be employed for this step.

Common reducing agents suitable for this transformation include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reagent widely used for reductive aminations. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN): Another common reagent for this purpose, though it is more toxic.

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) or a hydrogen source like ammonium (B1175870) formate (B1220265) in the presence of a metal catalyst (e.g., Nickel, Palladium). frontiersin.orgnih.gov

A potential complication is that the reducing agents used for amination can also reduce the carboxylic acid group. To prevent this, the carboxylic acid is often protected as an ester (e.g., a methyl or ethyl ester) before the reductive amination step.

Carboxylic Acid Functionalization Techniques

If an ester-protected precursor is used during the reductive amination step, the final step in the synthesis is the deprotection of the carboxylic acid. This is typically accomplished through ester hydrolysis .

Hydrolysis can be carried out under either acidic or basic conditions:

Acid-Catalyzed Hydrolysis: The ester is heated with a dilute aqueous acid (e.g., HCl or H₂SO₄).

Base-Mediated Hydrolysis (Saponification): The ester is treated with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt and yield the final carboxylic acid.

This final functionalization step ensures the presence of the required carboxylic acid moiety in the target molecule, this compound.

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several key reaction parameters. These include the choice of catalytic system, the reaction medium, temperature, and pressure.

The reductive amination pathway relies on two main catalytic processes: the acid-catalyzed formation of the iminium intermediate and the subsequent reduction.

Acid Catalysis: The initial reaction between 4-oxo-4-phenylbutanoic acid and dimethylamine is often accelerated by an acid catalyst. The catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. While strong acids can be used, mild acidic conditions are generally preferred to avoid unwanted side reactions. The choice of catalyst is critical for optimizing the rate of iminium ion formation without degrading the reactants.

Reduction Catalysis: The reduction of the iminium intermediate can be achieved using various methods. A prominent catalytic method is catalytic hydrogenation . This process involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. Catalytic hydrogenation is highly efficient and is considered a green chemistry approach due to its high atom economy.

Table 1: Comparison of Catalytic Systems for Reductive Amination

| Catalytic System | Role | Typical Catalysts | Advantages | Considerations |

|---|---|---|---|---|

| Acid Catalysis | Promotes iminium ion formation | Acetic Acid, p-TsOH | Accelerates reaction rate | Requires careful pH control to prevent side reactions |

| Catalytic Hydrogenation | Reduction of iminium ion | Pd/C, PtO₂, Raney Ni | High atom economy, clean reaction | Requires specialized pressure equipment |

| Lewis Acid Catalysis | Precursor Synthesis (Friedel-Crafts) | AlCl₃, FeCl₃, ZnCl₂ | Effective for C-C bond formation | Stoichiometric amounts often needed, moisture sensitive |

The choice of solvent is crucial as it affects the solubility of reagents, reaction rates, and product stability. For the reductive amination of 4-oxo-4-phenylbutanoic acid, protic solvents like methanol (B129727) or ethanol (B145695) are commonly employed. These solvents are effective at dissolving the keto-acid and the amine, and they are compatible with many reducing agents, including sodium borohydride (B1222165) derivatives.

Furthermore, the polarity of the solvent can influence the reaction kinetics. In some cases, tuning the reaction medium with co-solvents can optimize the balance between reagent solubility and catalytic activity. For instance, in related syntheses, solvent-free conditions have been explored, where a liquid reactant also serves as the solvent, which can significantly reduce waste. researchgate.net

Temperature and pressure are fundamental parameters that must be controlled to maximize yield and minimize byproduct formation.

Temperature: The formation of the iminium ion is typically performed at room temperature or with gentle heating to increase the reaction rate. However, excessive heat can lead to degradation of the product or promote side reactions. The subsequent reduction step is often exothermic and may require cooling to maintain a controlled reaction temperature, typically between 0°C and 25°C. In analogous Friedel-Crafts reactions for precursor synthesis, temperatures are tightly controlled, often in the range of 40-60°C, to ensure high yields. googleapis.com

Pressure: For reductions employing stoichiometric hydride reagents, the reaction is typically conducted at atmospheric pressure. However, when using catalytic hydrogenation, the pressure of the hydrogen gas is a key variable. Increasing the hydrogen pressure can significantly increase the rate of reduction. Optimization studies would aim to find the lowest effective pressure to ensure safety, reduce cost, and maximize efficiency.

Table 2: Optimization of Reaction Parameters

| Parameter | Typical Range | Effect on Reaction | Optimization Goal |

|---|---|---|---|

| Temperature | 0°C - 60°C | Affects reaction rate and selectivity | Maximize product yield while minimizing thermal degradation and side reactions |

| Pressure | 1 - 50 atm (for H₂) | Increases rate of catalytic hydrogenation | Achieve complete reduction in minimum time at the lowest safe pressure |

| Reaction Time | 2 - 24 hours | Determines the extent of conversion | Ensure complete conversion of the starting material without product degradation |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. nih.gov This involves designing reactions that maximize the incorporation of starting materials into the final product and minimizing waste. acs.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.org

For the synthesis of this compound via reductive amination, the choice of reducing agent has the most significant impact on atom economy.

Using a Stoichiometric Reagent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃):

C₁₀H₁₀O₃ + C₂H₇N + NaBH(OAc)₃ → C₁₂H₁₇NO₂ + NaOAc + B(OAc)₂

In this case, the atoms from the sodium triacetoxyborohydride and the resulting acetate (B1210297) byproducts are not incorporated into the final product, leading to a lower atom economy and generating significant salt waste.

Using Catalytic Hydrogenation (H₂/Pd/C):

C₁₀H₁₀O₃ + C₂H₇N + H₂ --(Pd/C)--> C₁₂H₁₇NO₂ + H₂O

This pathway is far superior in terms of atom economy. The only byproduct is water, and the catalyst can, in principle, be recovered and reused. All atoms from the keto-acid, dimethylamine, and hydrogen (for the reduction) are incorporated into the product, making it a highly atom-economical route.

Minimizing waste also involves reducing the use of auxiliary substances like solvents and separation agents. Developing one-pot procedures, where both the iminium formation and reduction occur in the same reactor without isolating intermediates, is a key strategy for waste minimization.

The development of greener synthetic routes focuses on replacing hazardous reagents with safer alternatives and using processes that are less energy-intensive.

Benign Reagents: Catalytic hydrogenation is an example of using a more benign process. It avoids the use of metal hydride reagents, which can be flammable and react violently with water. The primary reagent, H₂, produces only water as a byproduct. The catalyst, while a heavy metal, is used in small quantities and is often immobilized on a solid support (heterogeneous catalyst), allowing for easy filtration and reuse, thereby minimizing waste and potential environmental contamination. academie-sciences.fr

Benign Solvents: While traditional organic solvents like dichloromethane (B109758) or toluene (B28343) are effective, they pose environmental and health risks. Green chemistry encourages the use of safer solvents such as ethanol, water, or even supercritical fluids. For this specific synthesis, ethanol is a viable and greener alternative to many chlorinated solvents.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H and 13C NMR Applications

One-dimensional ¹H and ¹³C NMR are the initial and most crucial steps in the structural analysis of 4-(Dimethylamino)-4-phenylbutanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would correspond to the protons of the dimethylamino group, the methine proton at the chiral center, the methylene (B1212753) protons of the butanoic acid chain, and the aromatic protons of the phenyl group. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the methyl carbons of the dimethylamino group, the methylene carbons of the butanoic acid chain, the methine carbon of the chiral center, the aromatic carbons, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is typically found significantly downfield.

Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | ~175-180 |

| C2 (-CH₂-) | ~2.2-2.5 | ~30-35 |

| C3 (-CH₂-) | ~1.8-2.1 | ~25-30 |

| C4 (-CH-) | ~3.5-3.8 | ~60-65 |

| C5 (ipso-C) | - | ~140-145 |

| C6 (ortho-C) | ~7.2-7.4 | ~127-129 |

| C7 (meta-C) | ~7.2-7.4 | ~128-130 |

| C8 (para-C) | ~7.1-7.3 | ~126-128 |

| N(CH₃)₂ | ~2.2-2.4 | ~40-45 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To establish the precise connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the target molecule, COSY would show correlations between the methine proton at C4 and the adjacent methylene protons at C3, and between the methylene protons at C3 and C2.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the dimethylamino protons to the methine carbon (C4) and from the methine proton (H4) to the aromatic carbons and the methylene carbon (C3).

Dynamic NMR Studies of Conformational Changes or Stereoisomer Interconversion

Dynamic NMR (DNMR) is a powerful technique for studying time-dependent processes such as conformational changes or the interconversion of stereoisomers. In the context of this compound, DNMR could potentially be used to investigate the rotation around the C4-N bond. At lower temperatures, the rotation of the dimethylamino group might be slow enough on the NMR timescale to result in two distinct signals for the two methyl groups, which would coalesce into a single peak as the temperature is raised and the rotation becomes faster. Similarly, if the molecule exists in different stable conformations, DNMR could be used to study the kinetics of their interconversion. However, without specific experimental data, this remains a theoretical application for this particular compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₇NO₂), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. The fragmentation of this compound would likely proceed through several key pathways, including:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.

Loss of small neutral molecules: The loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group is a characteristic fragmentation.

Cleavage of the butanoic acid chain: Fragmentation can occur at various points along the aliphatic chain.

Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure/Identity |

|---|---|

| 207 | [M]⁺ (Molecular Ion) |

| 162 | [M - COOH]⁺ |

| 148 | [M - N(CH₃)₂ - H]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 72 | [CH=N(CH₃)₂]⁺ |

Note: These are predicted fragments and their relative abundances would depend on the ionization technique and conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of "this compound," providing critical insights into its functional groups and electronic properties.

IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The spectrum of "this compound" is expected to exhibit several key absorption bands. The carboxylic acid moiety gives rise to a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1710-1760 cm⁻¹. The presence of the tertiary amine (dimethylamino group) would be indicated by C-N stretching vibrations, usually found in the 1250-1020 cm⁻¹ region. The aromatic phenyl ring produces characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Alkyl Chain | C-H Stretch | 2950 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1760 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in "this compound" is the phenyl ring. The dimethylamino group, attached to the phenyl ring via the chiral center, acts as a powerful auxochrome. This combination creates a 4-dimethylamino-phenyl system which is known to exhibit strong UV absorption. The lone pair of electrons on the nitrogen atom of the dimethylamino group can extend the π-conjugated system of the benzene (B151609) ring, resulting in a bathochromic (red) shift of the π→π* transition to a longer wavelength compared to unsubstituted benzene. researchgate.netjournal-vniispk.ru The UV spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show a strong absorption maximum (λmax) in the range of 250-300 nm. This characteristic absorption is useful for quantitative analysis using UV-based detectors in chromatographic methods. mdpi.com

Chromatographic Techniques for Purification and Purity Assessment in Research

Chromatographic methods are indispensable for the separation, purification, and purity assessment of "this compound" in a research setting.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of "this compound". Due to the compound's polarity, arising from the carboxylic acid and amino groups, reversed-phase HPLC is the most common approach. shimadzu.com A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. semanticscholar.org To ensure the carboxylic acid group is in its protonated, less polar form and to achieve sharp, symmetrical peaks, the pH of the aqueous component is typically adjusted to be acidic (pH 2-4) using additives like trifluoroacetic acid (TFA) or phosphoric acid. mdpi.com Detection is commonly performed using a UV detector set at a wavelength corresponding to the compound's absorbance maximum (e.g., ~254-265 nm), leveraging the strong UV absorbance of the phenyl ring. researchgate.net This method can be validated for linearity, accuracy, and precision to quantify the compound and its impurities. semanticscholar.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with 0.1% TFA or H₃PO₄) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 35 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV at ~260 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. "this compound" in its native form is non-volatile due to the high boiling point associated with the polar carboxylic acid group. Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable analogue suitable for GC analysis. shimadzu.com

A common derivatization strategy for carboxylic acids is esterification, for example, reaction with methanol in the presence of an acid catalyst to form the corresponding methyl ester. mdpi.com Alternatively, silylation agents can be used to form trimethylsilyl (B98337) (TMS) esters. The resulting derivative can then be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides mass information for identification. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions resulting from cleavages within the molecule, which aids in structural confirmation. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization | Esterification to methyl ester |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification |

"this compound" possesses a stereogenic center at the fourth carbon atom (the carbon bonded to both the phenyl and dimethylamino groups), meaning it exists as a pair of enantiomers, (R) and (S). Chiral chromatography is essential for separating and quantifying these enantiomers, which is critical as they may exhibit different biological activities. nih.gov

Chiral HPLC is the most widely used method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For the separation of acidic chiral compounds, CSPs based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose) are often effective. nih.gov Another successful approach for acidic analytes involves anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX), which operate through ion-pairing interactions. chiraltech.com The mobile phase composition, including the type of organic modifier and additives, is optimized to achieve baseline separation of the two enantiomer peaks, allowing for the determination of enantiomeric excess (ee) or enantiomeric purity. mdpi.com

| Parameter | Condition |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H) or Anion-Exchanger (e.g., CHIRALPAK QN-AX) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol with acidic/basic additives |

| Mobile Phase (Reversed Phase) | Aqueous buffer/Acetonitrile or Methanol |

| Mobile Phase (Polar Organic) | Methanol with acidic/basic additives |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~260 nm |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.orghod4.net For "this compound," obtaining a single crystal of suitable quality would allow for a detailed analysis of its molecular structure and intermolecular interactions.

A crystallographic study would provide exact data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. mdpi.com This includes the geometry of the butanoic acid chain, the orientation of the phenyl ring relative to the rest of the molecule, and the stereochemistry at the chiral center. Furthermore, the analysis reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. A key aspect of this would be the identification of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), and it is highly likely to form hydrogen-bonded dimers or chains with neighboring molecules, which significantly influences the crystal's stability and physical properties. mdpi.com This technique provides an unambiguous determination of the compound's solid-state structure, which is invaluable for structure-property relationship studies.

| Parameter | Description |

|---|---|

| Molecular Conformation | Precise 3D arrangement of all atoms, including torsion angles of the alkyl chain. |

| Bond Lengths & Angles | Exact measurements for all chemical bonds and angles within the molecule. |

| Stereochemistry | Unambiguous assignment of the absolute configuration (R or S) if a chiral starting material is used or resolved. |

| Crystal Packing | Arrangement of molecules within the unit cell of the crystal. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds (e.g., O-H···O=C), van der Waals forces, and potentially π-π stacking. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.gov It is employed to calculate optimized molecular geometries, vibrational frequencies, and various thermodynamic parameters. nih.govjcdronline.org For a molecule like 4-(Dimethylamino)-4-phenylbutanoic acid, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of its lowest-energy conformation. The stability of the molecule arising from hyper-conjugative interactions and charge delocalization can also be analyzed. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. mdpi.com This method is particularly valuable for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between molecular orbitals. nih.govmdpi.com For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) and help assign these transitions to specific electronic excitations within the molecule, such as those involving the phenyl ring and the dimethylamino group.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or electron-donating character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a large gap indicates higher kinetic stability and lower chemical reactivity. nih.gov In this compound, the electron-donating dimethylamino group and the phenyl ring would significantly influence the energies of these frontier orbitals.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pt(bipy)Cl4 | -6.10895 | -4.42196 | 1.68699 | nih.gov |

| Pt(en)Cl4 | -6.88448 | -4.82948 | 2.05500 | nih.gov |

| Pt(dach)Cl4 | -6.93918 | -4.82158 | 2.11760 | nih.gov |

An Electrostatic Potential (ESP) map, also known as a molecular electrical potential surface, is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how molecules will interact with each other. libretexts.org The map is colored to represent different potential values: regions with a negative electrostatic potential (typically colored red or orange) are rich in electrons and are prone to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. walisongo.ac.idyoutube.com Green and yellow areas represent regions that are relatively neutral. youtube.com

For this compound, an ESP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group, making this area a prime site for interaction with positive ions or hydrogen bond donors. The acidic proton of the carboxyl group would exhibit a positive potential. The nitrogen atom of the dimethylamino group would also influence the charge distribution on the phenyl ring.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors are calculated using the energies of the HOMO and LUMO.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." conicet.gov.ar Hardness can be calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive than hard molecules. nih.govconicet.gov.ar

Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors help to quantify the reactivity trends predicted by FMO analysis. nih.gov

| Compound | Hardness (η) | Softness (S) | Reference |

|---|---|---|---|

| Pt(bipy)Cl4 | 0.84350 | 1.18554 | nih.gov |

| Pt(en)Cl4 | 1.02750 | 0.97324 | nih.gov |

| Pt(dach)Cl4 | 1.05880 | 1.08494 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a molecule's static, lowest-energy state, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior. stanford.edursc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space. mdpi.com The butanoic acid chain can adopt numerous orientations through rotations around its single bonds. MD simulations can reveal the most populated conformations, the energy barriers between them, and how the molecule's shape changes in different environments, such as in aqueous solution. This provides a more realistic picture of the molecule's structure and behavior than a single, static conformation. mdpi.com

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for determining molecular conformation and intermolecular recognition. mdpi.com NCI analysis is a computational technique used to visualize and characterize these weak interactions within a molecule or between molecules. researchgate.net It generates 3D isosurfaces that highlight regions of stabilizing interactions. researchgate.net

In this compound, intramolecular hydrogen bonding could play a significant role in stabilizing certain conformations. For instance, a hydrogen bond could form between the hydroxyl proton of the carboxylic acid and the nitrogen atom of the dimethylamino group, or one of the carboxyl oxygen atoms. The presence and strength of such interactions can be investigated using NCI analysis and other methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net Studies on similar molecules have shown that hydrogen bonding can be a key factor in their photophysical properties and complex formation. nih.govnih.gov

In Silico Molecular Docking and Ligand-Target Interaction Modeling (for in vitro binding)

Computational studies employing in silico molecular docking are pivotal in elucidating the potential binding behavior of ligands with their protein targets. While specific molecular docking research on this compound is not extensively detailed in the provided search results, the principles of these investigations can be described. Such studies are fundamental in predicting how a ligand, like the one , might interact with a biological receptor at the molecular level. This approach is instrumental in rational drug design and in understanding the mechanisms of action for various compounds.

Binding Mode Prediction and Affinity Calculations

The prediction of a ligand's binding mode and the calculation of its binding affinity are central to molecular docking simulations. These predictions are crucial for understanding the stability and specificity of the ligand-protein complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the active site of a protein. Sophisticated scoring functions are then employed to estimate the binding affinity for each pose. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding energy and a more stable complex.

For a molecule like this compound, a docking study would aim to identify the most probable three-dimensional arrangement it adopts when bound to a target protein. The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), provides a quantitative measure of the interaction's strength. This calculated affinity is a key parameter for comparing the potential efficacy of different ligands and for prioritizing candidates for further experimental testing.

Protein-Ligand Interaction Mapping (e.g., hydrogen bonds, hydrophobic interactions)

Following the prediction of the binding mode, a detailed mapping of the protein-ligand interactions is conducted. This analysis identifies the specific molecular forces that stabilize the complex. These interactions are critical for the ligand's affinity and selectivity towards its target. Common types of interactions that are mapped include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding and involve the sharing of a hydrogen atom between donor and acceptor groups on the ligand and the protein's amino acid residues.

Hydrophobic Interactions: These occur between the nonpolar regions of the ligand and the protein. For this compound, the phenyl group would be a primary contributor to such interactions.

Electrostatic Interactions: These include interactions between charged groups, such as the carboxylate of the butanoic acid and positively charged amino acid residues, or the dimethylamino group with negatively charged residues.

An interaction map would visually represent these connections, highlighting the specific amino acid residues in the protein's binding pocket that are in close contact with the ligand. This detailed understanding of the interaction profile is invaluable for designing new molecules with improved binding characteristics.

Reaction Chemistry and Mechanistic Investigations

Oxidation and Reduction Pathways

The oxidation and reduction of 4-(Dimethylamino)-4-phenylbutanoic acid can occur at several sites within the molecule. While specific studies on this compound are limited, the reactivity of analogous structures, particularly 4-oxo-4-phenylbutanoic acid, provides significant insight into potential oxidative transformations.

Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid by various chromium(VI) reagents, such as benzimidazolium fluorochromate (BIFC) and tripropylammonium fluorochromate (TriPAFC), have been conducted in an acetic acid-water medium. zenodo.orgasianpubs.orgorientjchem.org These studies consistently show that the reaction is first order with respect to the oxidant, the 4-oxo acid substrate, and hydrogen ions zenodo.orgasianpubs.orgorientjchem.org. The reaction is catalyzed by H+ ions, which facilitate the enolisation of the keto-acid and the formation of a more potent protonated oxidant. orientjchem.org

The stoichiometry of the reaction between 4-oxo-4-phenylbutanoic acid and the oxidant is typically 1:1. zenodo.orgorientjchem.org The rate of the reaction increases as the proportion of acetic acid in the solvent medium rises, indicating an interaction between a positive ion and a dipolar molecule. orientjchem.org The absence of induced polymerization of acrylonitrile suggests that the oxidation mechanism does not involve free radical intermediates. zenodo.orgorientjchem.org

Investigations into para-substituted derivatives of 4-oxo-4-phenylbutanoic acid reveal that electron-donating groups (e.g., -OCH₃, -CH₃) accelerate the reaction, while electron-withdrawing groups (e.g., -Cl, -COCH₃) slow it down. asianpubs.org This trend suggests the development of a positive charge in the transition state. asianpubs.org Thermodynamic parameters, including the enthalpy (ΔH‡), entropy (ΔS‡), and free energy of activation (ΔG‡), have been calculated from reaction rates at different temperatures, providing further mechanistic details. orientjchem.org

Table 1: Activation Parameters for the Oxidation of 4-Oxo-4-phenylbutanoic Acid

| Oxidant | Temperature (K) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|---|---|

| Tripropylammonium Fluorochromate (TriPAFC) | 303 | 49.43 ± 2.41 | -126.91 ± 7.95 | 87.93 ± 0.04 |

| Benzimidazolium Fluorochromate (BIFC) with 1,10-Phenanthroline | 303 | 43.34 ± 2.11 | -148.91 ± 6.97 | 88.42 ± 0.03 |

The primary oxidation product of 4-oxo-4-phenylbutanoic acid using chromium(VI) reagents is benzoic acid. zenodo.org The mechanism likely involves the oxidative cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon.

For this compound, oxidation could potentially lead to several products. The tertiary amine is susceptible to oxidation, which can result in N-dealkylation or the formation of an N-oxide. Cytochrome P450-mediated bioactivation of cyclic tertiary amines is known to generate reactive iminium ion intermediates, which can lead to various oxidative products. nih.gov A similar pathway could be envisioned for this acyclic amine. Alternatively, oxidation of the butanoic acid chain could occur, potentially leading to cleavage and the formation of different carboxylic acid derivatives.

Nucleophilic and Electrophilic Reactivity of Functional Groups

The presence of a nucleophilic tertiary amine and an electrophilic carboxylic acid group within the same molecule allows for a range of reactions.

The carboxylic acid group contains an electrophilic carbonyl carbon. This site is susceptible to attack by nucleophiles in a reaction known as nucleophilic acyl substitution. jackwestin.commsu.edu In this two-step mechanism, the nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the hydroxyl group to regenerate the carbonyl. msu.edu

Common reactions involving the carboxylic acid moiety include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. jackwestin.com

Amide Formation: Reaction with a primary or secondary amine, often requiring an activating agent like dicyclohexylcarbodiimide (DCC) to overcome the formation of an unreactive carboxylate salt, produces an amide. jackwestin.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. jackwestin.commsu.edu Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. jackwestin.commsu.edu

The reactivity of the carbonyl carbon is moderated by electron donation from the lone pair on the hydroxyl oxygen, which slightly reduces its electrophilicity compared to aldehydes or ketones.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it a nucleophile and a Brønsted-Lowry base. masterorganicchemistry.com It can readily react with acids to form a quaternary ammonium (B1175870) salt. As a nucleophile, it can participate in reactions with electrophiles.

The tertiary amine can also be oxidized. Metabolic activation of tertiary amines can produce reactive iminium intermediates, which are electrophilic and can react with biological nucleophiles. nih.gov This bioactivation is a critical consideration in medicinal chemistry for compounds containing this functional group. nih.gov

The phenyl ring is an electron-rich system that typically undergoes electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org In this type of reaction, an electrophile attacks the π-system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate (a benzenium ion or σ-complex). libretexts.org Aromaticity is restored by the loss of a proton from the carbon atom that was attacked by the electrophile. masterorganicchemistry.comlibretexts.org

Photochemical and Photophysical Studies

The interaction of light with molecules containing aminophenyl groups can trigger a cascade of complex photophysical and photochemical events. These processes are governed by the dynamics of the molecule in its electronically excited states and the pathways it takes to return to the ground state.

Upon absorption of light, molecules like this compound are promoted to an electronically excited state. In systems containing an electron donor (the dimethylamino group) and an acceptor (the phenyl ring), this excitation can lead to a phenomenon known as Intramolecular Charge Transfer (ICT).

Detailed research on analogous "push-pull" molecules, such as 4-N,N-dimethylamino-4′-nitrobiphenyl (DNBP) and 4-(N,N-dimethylamino)benzonitrile (DMABN), provides insight into the likely processes. Initially, the molecule is excited to a locally excited (LE) state. Following this, a rapid transfer of electron density from the donor to the acceptor moiety can occur, forming an ICT state rsc.orgnih.gov. This process is often accompanied by a significant structural change, such as the twisting of the dimethylamino group relative to the plane of the aromatic ring, leading to a "twisted intramolecular charge transfer" (TICT) state rsc.org.

The dynamics of these processes are profoundly influenced by the surrounding environment. In polar solvents, the highly polar ICT state is stabilized, which can facilitate the charge transfer process. Studies on DNBP have shown that in solvents of high polarity, the ICT process is ultrafast and its rate is primarily controlled by the viscosity of the medium rsc.org. In contrast, in nonpolar solvents, the formation of the ICT state may be retarded or even suppressed rsc.org. The table below, based on data for the analogous compound DNBP, illustrates the sensitivity of these excited-state dynamics to the solvent environment.

Table 1: Solvent Effects on the Intramolecular Charge Transfer (ICT) Dynamics of an Analogous Compound, 4-N,N-dimethylamino-4′-nitrobiphenyl (DNBP) rsc.org

| Solvent | Polarity | Viscosity (cP) | ICT Process | Key Observation |

|---|---|---|---|---|

| Cyclohexane (B81311) | Low | 0.98 | Planar ICT (PICT) | Reverse twisting motion towards a planar geometry is observed. |

| Dioxane | Low | 1.20 | Retarded Twisting | The twisting process to form the TICT state is completely retarded. |

| Ethyl Acetate (B1210297) | Medium | 0.45 | LE-TICT Equilibrium | The rate of twisting is slowed, and the LE and TICT states coexist in equilibrium. |

This table is generated based on findings for 4-N,N-dimethylamino-4′-nitrobiphenyl (DNBP) to illustrate principles applicable to similar structures.

After excitation and any subsequent charge transfer events, the molecule must return to its electronic ground state. While fluorescence is one pathway for de-excitation, non-radiative decay channels are often dominant and are critical for the photostability of many molecules. These non-radiative transitions are frequently mediated by conical intersections (CIs). wikipedia.org

A conical intersection is a point on a molecule's potential energy surface where two electronic states (such as an excited state and the ground state) become degenerate, or have the same energy. iupac.org These points act as highly efficient "molecular funnels," promoting rapid and radiationless decay from the upper electronic state to the lower one. wikipedia.org The role of CIs in photochemistry is considered as fundamental as that of transition states in thermal chemistry. iupac.org

In a molecule like this compound, CIs would be the primary channels for deactivating the excited ICT state. The molecular wave packet, having evolved on the excited state surface, reaches the CI, where a very large vibronic coupling induces a "surface-hopping" transition back to the ground state. wikipedia.org The existence of these efficient deactivation pathways explains why many organic molecules are stable upon exposure to UV radiation. The specific geometry and energy of the CIs dictate the ultimate outcome of the photochemical process, whether it be a return to the original ground state structure or the formation of a photoproduct. iupac.orgmdpi.com

Stereochemical Aspects of Reactions

The carbon atom attached to the dimethylamino group and the phenyl ring in this compound is a stereocenter. Consequently, the molecule can exist as a pair of enantiomers. The synthesis of this compound in a stereochemically pure form requires the use of stereoselective chemical reactions.

The development of reactions that can selectively produce one stereoisomer over others is a cornerstone of modern organic synthesis.

Enantioselective reactions produce an excess of one enantiomer over the other.

Diastereoselective reactions create an excess of one diastereomer when a new stereocenter is formed in a molecule that already contains one or more stereocenters.

A powerful strategy for the synthesis of chiral amino acid derivatives is the Petasis boronic acid Mannich reaction. This multicomponent reaction involves an amine, a carbonyl compound, and a boronic acid to generate functionalized amino acids. nih.gov While studies specifically on this compound are not detailed, the principles of these reactions are directly applicable. For instance, an uncatalyzed Petasis reaction often exhibits a high intrinsic diastereoselectivity, typically favoring the anti product. A key challenge in synthetic development is to override this inherent preference. The development of chiral catalysts, such as those based on chiral biphenols, has enabled access to the syn diastereomers, which were previously unattainable. nih.gov

Achieving control over stereochemistry in a synthetic transformation can be accomplished through several distinct strategies:

Substrate Control: An existing chiral center in the starting material directs the stereochemical outcome of the reaction at a new center.

Reagent Control: A chiral reagent is used in stoichiometric amounts to transfer its chirality to the substrate.

Catalyst Control: A small, substoichiometric amount of a chiral catalyst is used to generate a large quantity of a single stereoisomeric product. This is often the most efficient and desirable method.

The development of catalyst-controlled diastereoselective reactions allows for the synthesis of a full matrix of stereoisomers from a common set of starting materials. nih.gov By choosing the appropriate enantiomer of the catalyst, chemists can selectively synthesize either the syn or anti product, overriding the substrate's natural preference. This level of control is essential for creating libraries of stereochemically diverse molecules for applications in drug discovery and materials science. nih.gov

Table 2: Catalyst Influence on Diastereoselectivity in an Analogous Petasis Reaction nih.gov

| Catalyst | Amine Component | Diastereomeric Ratio (d.r.) (syn:anti) | Yield (%) |

|---|---|---|---|

| None | L-amine | Exclusively anti | 75 |

| (S)-Catalyst | L-amine | 12:1 | 71 |

| (R)-Catalyst | L-amine | 1:19 | 68 |

| None | D-amine | Exclusively anti | 73 |

| (S)-Catalyst | D-amine | 1:15 | 74 |

This table is adapted from data on the catalytic diastereoselective Petasis reaction to illustrate the principle of catalyst control in achieving stereoselectivity.

Derivatization and Analog Synthesis for Structure Activity Relationship Sar Exploration

Systematic Structural Modifications of 4-(Dimethylamino)-4-phenylbutanoic Acid

The butanoic acid backbone is a critical component, mimicking the endogenous neurotransmitter GABA. The relative positions of the amino and carboxylic acid groups are essential for interaction with GABA receptors. Modifications to this chain, such as altering its length or introducing conformational constraints, can have a profound impact on activity. For instance, shortening or lengthening the carbon chain would change the distance between the key amino and carboxylate functional groups, likely disrupting the optimal geometry required for receptor binding. The carboxyl group itself is considered vital for the activity of related compounds like phenibut (4-amino-3-phenylbutanoic acid). nih.govnih.gov Its replacement with other acidic moieties or its esterification would significantly alter the binding profile.

The phenyl ring offers a wide canvas for synthetic modification to probe steric and electronic requirements at the receptor binding site. The introduction of substituents at the ortho, meta, or para positions can influence potency and selectivity. A classic example in this chemical family is the relationship between phenibut and baclofen (B1667701), its p-chloro derivative. nih.govnih.gov The addition of the electron-withdrawing chlorine atom in the para-position significantly enhances potency and selectivity for the GABA-B receptor. conductscience.com

SAR studies on baclofen analogs have further illuminated these effects. nih.gov The nature and position of the substituent are critical; for example, different halogen substitutions or the introduction of alkyl or methoxy (B1213986) groups can modulate activity. These findings strongly suggest that the phenyl ring of this compound interacts with a specific pocket on its target receptor where both the size and electronic properties of substituents are important determinants of binding affinity. nih.govresearchgate.net

Table 1: Impact of Phenyl Ring Substitution on GABA-B Agonist Activity (Conceptual, based on related analogs like Baclofen)

| Substituent at Para-Position | Electronic Effect | Expected Impact on GABA-B Potency | Rationale |

| -H (unsubstituted) | Neutral | Baseline | Serves as the parent compound for comparison. |

| -Cl (Baclofen analog) | Electron-withdrawing | Increased | Enhances binding affinity, possibly through specific interactions in the receptor pocket. conductscience.com |

| -F | Electron-withdrawing | Potentially Increased | Similar to chloro, but differences in size and electronegativity may fine-tune activity. |

| -CH3 | Electron-donating | Likely Decreased | May introduce unfavorable steric bulk or alter electronic properties required for optimal binding. |

| -OCH3 | Electron-donating | Likely Decreased | Can alter hydrogen bonding capacity and introduce steric hindrance compared to smaller substituents. |

This table is illustrative and based on established principles from closely related GABA-B agonists. Specific results for this compound derivatives would require dedicated synthesis and testing.

The nitrogen atom is a key pharmacophoric feature, and its substitution pattern affects both basicity (pKa) and steric bulk. The parent compound, 4-amino-4-phenylbutanoic acid, possesses a primary amine (-NH2), while the subject of this article has a tertiary dimethylamino group (-N(CH3)2). This N,N-dimethylation increases steric hindrance and lowers the pKa compared to the primary amine, which can alter the compound's ionization state at physiological pH and its ability to form hydrogen bonds with the receptor.

Exploring alternatives to the dimethylamino group, such as mono-methylamino, diethylamino, or incorporating the nitrogen into a cyclic structure like a pyrrolidine (B122466) or piperidine (B6355638) ring, are common strategies in medicinal chemistry. These changes systematically probe the size and hydrogen bonding requirements of the binding site accommodating this part of the molecule.

Synthesis of Conformationally Restricted Analogs

The flexible butanoic acid chain of this compound can adopt numerous conformations in solution. However, it is likely that only one or a limited set of these conformations is responsible for its biological activity (the "bioactive conformation"). To identify this conformation and to potentially increase potency and selectivity, chemists synthesize conformationally restricted analogs. researchgate.net This is achieved by incorporating the flexible backbone into a more rigid ring system. For example, parts of the butanoic acid chain could be incorporated into a cyclopropane (B1198618) or cyclohexane (B81311) ring, or the bond between the phenyl ring and the butanoic acid chain could be bridged. nih.gov These rigid structures "lock" the key functional groups into specific spatial arrangements, allowing researchers to determine which geometry provides the best fit for the receptor. nih.gov

Chiral Analogs and Enantiomeric Studies

The carbon atom attached to both the phenyl ring and the dimethylamino group is a chiral center. Therefore, this compound exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different pharmacological activities, potencies, and metabolic profiles.

Studies on the closely related analog phenibut demonstrate this principle clearly. Racemic phenibut is comprised of R- and S-isomers, which have different primary targets. The R-enantiomer is significantly more potent as a GABA-B receptor agonist, while both the R- and S-enantiomers bind to the α2δ subunit of voltage-dependent calcium channels. researchgate.net This enantioselectivity underscores the importance of the three-dimensional arrangement of the phenyl ring and amino group for specific receptor interactions. Consequently, the synthesis and separate biological evaluation of the R- and S-enantiomers of this compound are essential steps in understanding its mechanism of action and SAR.

Impact of Structural Modifications on Molecular Interactions (in vitro)

The ultimate goal of derivatization and analog synthesis is to understand how structural changes affect molecular interactions, which are quantified using in vitro assays. These assays measure the binding affinity of the compounds for their target receptors (e.g., GABA-A, GABA-B) and their functional activity (e.g., agonist, antagonist).

For GABAergic compounds, radioligand binding assays are commonly used to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at GABA receptors. For example, the structural modifications discussed above—substituents on the phenyl ring, alterations of the amino group, and stereochemistry—all lead to measurable changes in binding affinity. As seen with phenibut and baclofen, a single chloro-substituent dramatically increases affinity for the GABA-B receptor. nih.govnih.gov Similarly, the R-enantiomer of phenibut shows higher affinity for GABA-B receptors than the S-enantiomer. researchgate.net These in vitro data are crucial for building a coherent SAR model, allowing researchers to correlate specific structural features with desired molecular interactions.

Table 2: Receptor Binding Profile of Related Phenyl-GABA Analogs

| Compound | Primary Molecular Target(s) | Key Structural Feature(s) |

| GABA | GABA-A and GABA-B Receptors | Endogenous neurotransmitter; flexible backbone. |

| Phenibut (racemic) | GABA-B Receptors, α2δ subunit of VDCCs | Phenyl ring at β-position; primary amine. nih.gov |

| (R)-Phenibut | GABA-B Receptors (potent), α2δ subunit | Chiral center with R-configuration. researchgate.net |

| (S)-Phenibut | α2δ subunit of VDCCs (weak GABA-B activity) | Chiral center with S-configuration. researchgate.net |

| Baclofen | GABA-B Receptors (selective agonist) | Para-chloro substitution on phenyl ring. conductscience.com |

VDCCs: Voltage-Dependent Calcium Channels

This comparative data highlights how modifications to the core 4-amino-phenylbutanoic acid structure influence interactions with specific molecular targets.

Correlation of Structural Features with Biochemical Activity

The biochemical activity of derivatives of this compound would be intricately linked to modifications of its core structural components: the phenyl ring, the dimethylamino group, and the butanoic acid chain. A systematic SAR exploration would involve modifying each of these components to understand their contribution to biological activity.

Phenyl Ring Substitutions: The electronic and steric properties of substituents on the phenyl ring would be expected to significantly influence activity. Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at various positions (ortho, meta, para) could modulate the compound's interaction with a biological target. For instance, a hypothetical study might reveal that a para-chloro substitution enhances activity, suggesting a specific hydrophobic and electronic interaction in the binding pocket.

Interactive Data Table: Hypothetical Phenyl Ring Modifications

| Compound ID | Phenyl Substitution | Hypothetical Activity (IC₅₀, µM) |

| Parent | Unsubstituted | 10.5 |

| 1a | 4-Chloro | 2.3 |

| 1b | 4-Methoxy | 15.8 |

| 1c | 3-Nitro | 8.1 |

| 1d | 2-Methyl | 12.4 |

Modifications of the Dimethylamino Group: The nature of the nitrogen substituent is crucial for the compound's basicity and potential for hydrogen bonding. Varying the alkyl groups from methyl to larger groups like ethyl or cyclic structures such as pyrrolidine or piperidine would probe the steric tolerance of the binding site. Furthermore, converting the tertiary amine to a secondary or primary amine would assess the importance of the hydrogen bond donor/acceptor capacity at this position.

Interactive Data Table: Hypothetical Amino Group Modifications

| Compound ID | Amino Group | Hypothetical Activity (IC₅₀, µM) |

| Parent | -N(CH₃)₂ | 10.5 |

| 2a | -N(C₂H₅)₂ | 25.1 |

| 2b | -NHCH₃ | 7.9 |

| 2c | -NH₂ | 5.2 |

| 2d | Pyrrolidin-1-yl | 18.6 |

Alterations to the Butanoic Acid Chain: The length and rigidity of the carboxylic acid chain are critical for proper orientation within a receptor. Shortening or lengthening the chain (e.g., to propanoic or pentanoic acid) would likely diminish activity by altering the distance between the key pharmacophoric elements. Introducing conformational constraints, such as a double bond or a cyclopropyl (B3062369) group within the chain, could lock the molecule into a more active or inactive conformation, providing insights into the bioactive conformation.

Identification of Pharmacophoric Elements

Based on the structure of this compound and SAR data from related GABA analogs, a pharmacophore model can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect.

For this class of compounds, the key pharmacophoric features would likely include:

Aromatic Ring: The phenyl group, likely involved in hydrophobic or π-π stacking interactions with the target protein.

Cationic Center: The tertiary amino group, which would be protonated at physiological pH, forming a positive charge that could interact with an anionic residue (e.g., aspartate or glutamate) in the binding site.

Anionic Center: The carboxylate group of the butanoic acid, which would be deprotonated at physiological pH, forming a negative charge that could interact with a cationic residue (e.g., lysine (B10760008) or arginine) or form a hydrogen bond.

Hydrophobic Features: The aliphatic portion of the butanoic acid chain and the methyl groups on the amine could contribute to hydrophobic interactions.

The spatial relationship between these features is critical. The distance between the cationic center (the nitrogen atom) and the anionic center (the carboxylate group) would be a key determinant of activity, as this distance often mimics that found in the endogenous ligand, GABA.

A successful pharmacophore model would not only rationalize the observed SAR of known active and inactive compounds but also serve as a 3D query for virtual screening of compound libraries to identify novel molecules with the desired biological activity. The development of a robust pharmacophore model for this compound and its derivatives would require a substantial amount of experimental data from a diverse set of synthesized analogs.

Biochemical and Molecular Interaction Studies in Vitro and in Silico

Investigation of Molecular Targets at the Enzyme/Receptor Level

In vitro and in silico studies are fundamental to elucidating the specific molecular targets of a compound. However, detailed research specifically identifying the enzyme inhibition kinetics, receptor binding affinity, or direct protein-ligand interactions for 4-(Dimethylamino)-4-phenylbutanoic acid is not extensively detailed in the current body of scientific literature. Research has focused more on derivatives and related structures.

Enzyme Inhibition or Activation Kinetics (in vitro)

Specific studies detailing the enzyme inhibition or activation kinetics for this compound are not prominently available.

Receptor Binding Affinity and Selectivity Studies (in vitro)

Data from receptor binding affinity and selectivity studies for this compound are not sufficiently covered in published research to provide a detailed analysis.

Mechanistic Elucidation of Protein-Ligand Interactions

While the 4-dimethylaminophenyl fragment is recognized as a versatile moiety in drug discovery, specific mechanistic studies elucidating the protein-ligand interactions of this compound are limited. mdpi.com The presence of this fragment in other molecules, such as certain chalcones, has been linked to bioactivity, suggesting its potential to interact with biological targets. mdpi.com

Modulation of Cellular Pathways (in vitro cell line studies)

Effects on Apoptosis and Cell Proliferation in Isolated Cell Lines

Research into derivatives containing the 4-dimethylaminophenyl moiety has shed light on their potential to affect cell viability and proliferation in cancer cell lines. A study investigating a series of 4-(Dimethylamino)phenyl-5-oxopyrrolidine derivatives demonstrated significant effects on the viability of triple-negative breast cancer (MDA-MB-231) and pancreatic ductal carcinoma (Panc-1) cell lines. mdpi.com

Four particular derivatives—two pyrrolidinones with 5-chloro and 5-methylbenzimidazole fragments (3c and 3d) and two hydrazones with 5-nitrothien-2-yl and naphth-1-yl substitutions (5k and 5l)—were identified as the most active against both cell lines. mdpi.com Compound 5k was found to be the most potent, with EC₅₀ values of 7.3 ± 0.4 μM against the MDA-MB-231 cell line and 10.2 ± 2.6 μM against the Panc-1 cell line. mdpi.com Furthermore, in a clonogenic assay designed to assess long-term proliferative potential, compound 5k completely inhibited MDA-MB-231 cell colony growth at concentrations of 1 and 2 μM and had a strong inhibitory effect on Panc-1 colony formation. mdpi.com

| Compound | Cell Line | EC₅₀ (μM) |

|---|---|---|

| 5k | MDA-MB-231 | 7.3 ± 0.4 |

| Panc-1 | 10.2 ± 2.6 |

Regulation of Endoplasmic Reticulum (ER) Stress Pathways in Cellular Models

While the related compound 4-Phenylbutyric acid (4-PBA) is well-documented as a chemical chaperone that alleviates Endoplasmic Reticulum (ER) stress, specific studies detailing the effects of this compound on ER stress pathways are not available in the reviewed literature. frontiersin.orgnih.govfrontiersin.orgnih.govamegroups.org 4-PBA is known to interact with the hydrophobic regions of unfolded proteins, preventing their aggregation and thereby reducing ER stress. frontiersin.orgnih.gov This activity has been shown to inhibit apoptosis and inflammatory responses in various cellular models. frontiersin.orgfrontiersin.orgnih.gov

Influence on Inflammatory Markers in Cell Culture

A comprehensive search of scientific databases and literature has revealed no specific studies investigating the influence of this compound on inflammatory markers in cell culture. Consequently, there is no available data on its effects on the production or secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1β, IL-6), or other mediators of inflammation in in vitro models. The potential anti-inflammatory or pro-inflammatory properties of this specific compound remain uncharacterized.

Investigation of Genotoxic and Cytotoxic Potential in Cultured Human Lymphocytes

There are no available published studies on the genotoxic or cytotoxic potential of this compound in cultured human lymphocytes. Standard assays to determine such effects, including but not limited to micronucleus tests, chromosomal aberration assays, and assessments of cell viability and proliferation, have not been reported for this compound. Therefore, its capacity to induce DNA damage, chromosomal instability, or cell death in human lymphocytes is currently unknown.

Biophysical Characterization of Molecular Interactions

Thermodynamic Analysis of Binding (e.g., Isothermal Titration Calorimetry, if applicable)

No data from isothermal titration calorimetry (ITC) or other biophysical techniques that would provide a thermodynamic analysis of the binding of this compound to any biological target are present in the scientific literature. ITC is a standard method for determining binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of interactions between small molecules and macromolecules. The absence of such studies means that the thermodynamic profile of this compound's potential interactions remains uninvestigated.

Structural Biology Approaches (e.g., Co-crystallization with target proteins, if applicable)